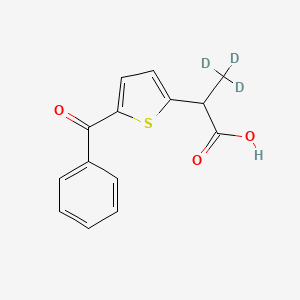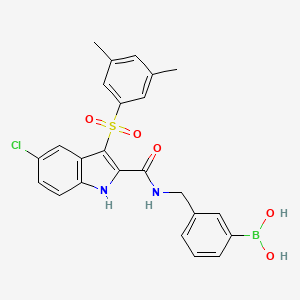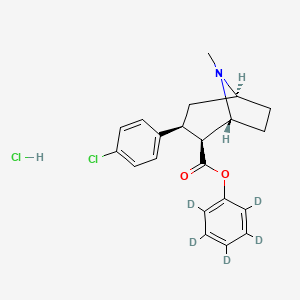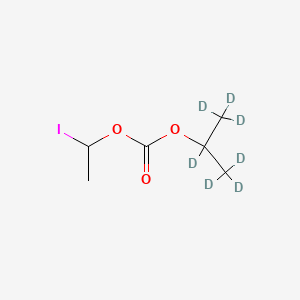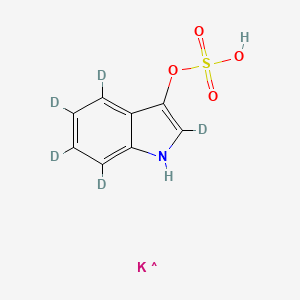
3-Indoxyl Sulfate-d5 (potassium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Indoxyl Sulfate-d5 (potassium) is a deuterium-labeled compound used primarily as an internal standard for the quantification of indoxyl sulfate. It is a metabolite of tryptophan and is known for its role as a uremic toxin and cardiotoxin. The compound is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Indoxyl Sulfate-d5 (potassium) is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the 3-Indoxyl Sulfate potassium molecule. The process involves the sulfation of indoxyl, an intermediate generated from tryptophan by intestinal bacteria, by the sulfotransferase isoform 1A1 variant 2 (SULT1A1*2) in the liver .
Industrial Production Methods
The industrial production of 3-Indoxyl Sulfate-d5 (potassium) involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product. The compound is typically produced in solid form and stored at 4°C, sealed away from moisture .
Analyse Chemischer Reaktionen
Types of Reactions
3-Indoxyl Sulfate-d5 (potassium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can alter the sulfate group.
Substitution: The sulfate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the stability of the deuterium-labeled compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indoxyl derivatives, while substitution reactions can produce a variety of functionalized indoxyl compounds .
Wissenschaftliche Forschungsanwendungen
3-Indoxyl Sulfate-d5 (potassium) has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of indoxyl sulfate.
Biology: Studied for its role as a uremic toxin and its effects on cellular processes.
Medicine: Investigated for its involvement in chronic kidney disease and cardiovascular diseases.
Industry: Utilized in the development of pharmaceuticals and as a tracer in drug development
Wirkmechanismus
The mechanism of action of 3-Indoxyl Sulfate-d5 (potassium) involves its interaction with various molecular targets and pathways:
Aryl Hydrocarbon Receptor (AhR): The compound activates AhR in hepatoma cells, leading to various cellular responses.
Organic Anion Transporters (OAT1 and OAT3): It inhibits these transporters in renal tubules, affecting the excretion of organic anions.
Superoxide Anion and Nitric Oxide Levels: The compound increases these levels in isolated human mononuclear blood cells, contributing to oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indoxyl Sulfate: The non-deuterated form of 3-Indoxyl Sulfate-d5 (potassium).
Indole-3-acetic Acid: Another metabolite of tryptophan with different biological activities.
3-Indolepropionic Acid: A neuroprotective antioxidant derived from tryptophan.
Uniqueness
3-Indoxyl Sulfate-d5 (potassium) is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. This labeling allows for precise quantification and tracking of metabolic processes, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C8H7KNO4S |
|---|---|
Molekulargewicht |
257.34 g/mol |
InChI |
InChI=1S/C8H7NO4S.K/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H,10,11,12);/i1D,2D,3D,4D,5D; |
InChI-Schlüssel |
KXEKCFYZDDYZRX-GWVWGMRQSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])OS(=O)(=O)O)[2H])[2H].[K] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)O.[K] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4S,7S,9S,10S,13R,15S)-5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12421588.png)
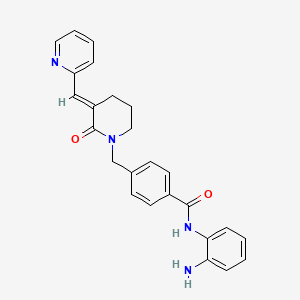
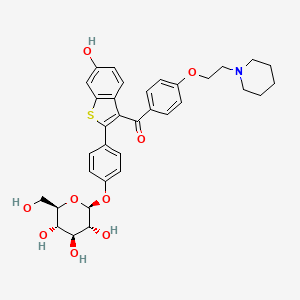
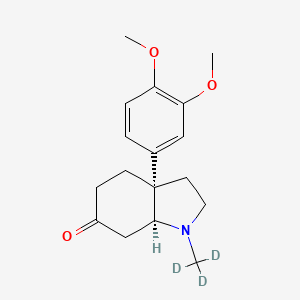
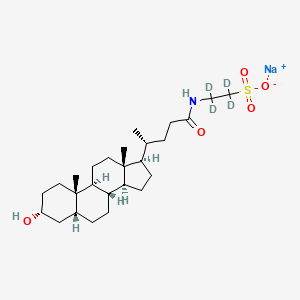
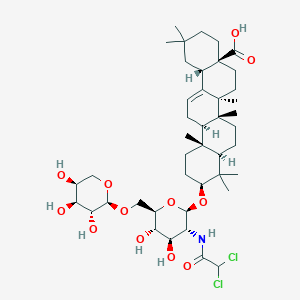
![N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide](/img/structure/B12421626.png)
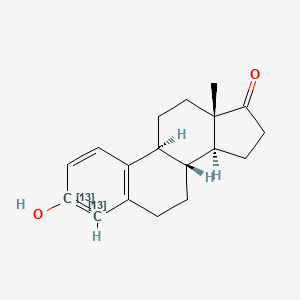
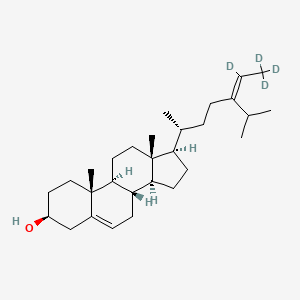
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;hydrochloride](/img/structure/B12421648.png)
